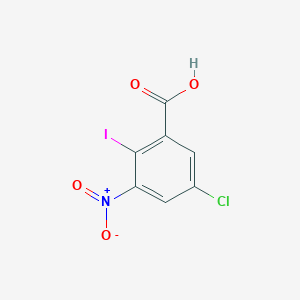
5-Chloro-2-iodo-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-iodo-3-nitrobenzoic acid: is an aromatic compound with the molecular formula C7H3ClINO4 It is a derivative of benzoic acid, characterized by the presence of chloro, iodo, and nitro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 5-chloro-2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, iodo, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
科学的研究の応用
Chemistry: 5-Chloro-2-iodo-3-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various aromatic compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications. For example, amino derivatives of nitrobenzoic acids have been studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic materials.
作用機序
The mechanism of action of 5-Chloro-2-iodo-3-nitrobenzoic acid and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In coupling reactions, the iodo group participates in oxidative addition and reductive elimination steps facilitated by palladium catalysts.
類似化合物との比較
5-Chloro-2-nitrobenzoic acid: Lacks the iodo substituent.
2-Iodo-5-nitrobenzoic acid: Lacks the chloro substituent.
3-Nitrobenzoic acid: Lacks both chloro and iodo substituents.
Uniqueness: 5-Chloro-2-iodo-3-nitrobenzoic acid is unique due to the presence of all three substituents (chloro, iodo, and nitro) on the benzene ring
特性
分子式 |
C7H3ClINO4 |
|---|---|
分子量 |
327.46 g/mol |
IUPAC名 |
5-chloro-2-iodo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |
InChIキー |
DZVUOZGLBVWQRU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


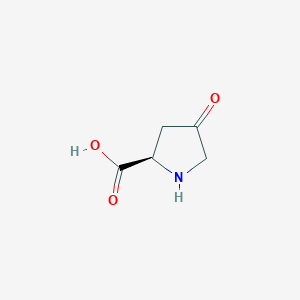
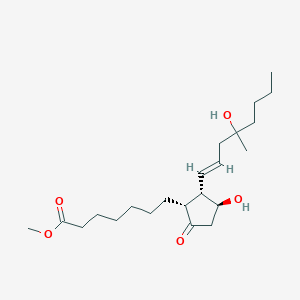
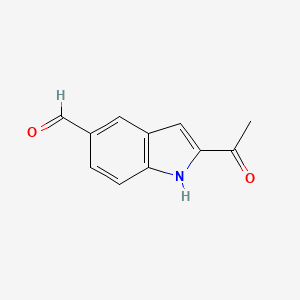
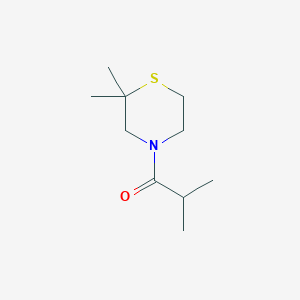


![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
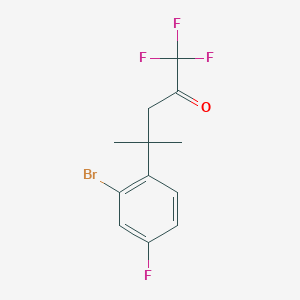
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
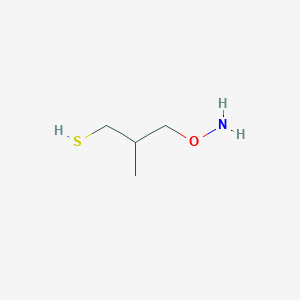
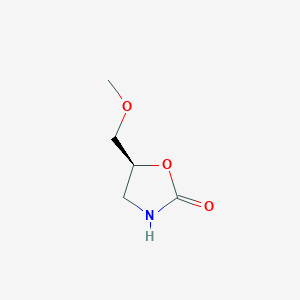
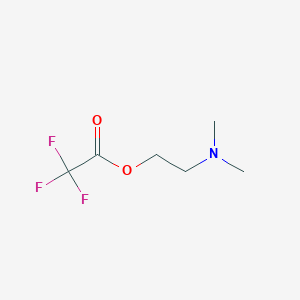
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
